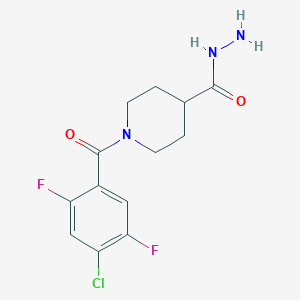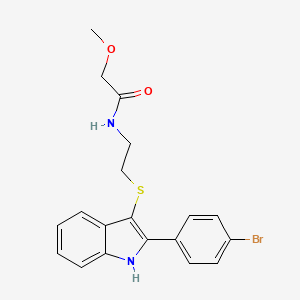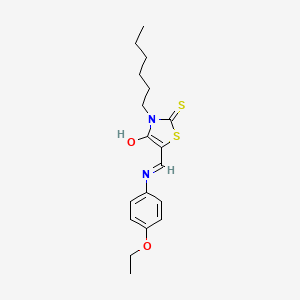
(E)-5-(((4-ethoxyphenyl)amino)methylene)-3-hexyl-2-thioxothiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-5-(((4-ethoxyphenyl)amino)methylene)-3-hexyl-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C18H24N2O2S2 and its molecular weight is 364.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Thiazolidinone derivatives, including compounds structurally related to "(E)-5-(((4-ethoxyphenyl)amino)methylene)-3-hexyl-2-thioxothiazolidin-4-one," have been studied for their potential antimicrobial activities. For instance, compounds synthesized through reactions involving thiazolidinone moieties have shown promising in vitro activity against bacterial strains such as Escherichia coli and Xanthomonas citri, as well as antifungal activity against Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wardkhan et al., 2008). Another study demonstrated the synthesis of novel thiazolidinone derivatives with significant antimicrobial activity, highlighting their potential as antimicrobial agents (Derkach et al., 2016).
Anticancer Activities
Several studies have explored the anticancer potential of thiazolidinone derivatives. Madhusudhanrao and Manikala (2020) synthesized a novel series of thiazolidinone analogues and screened them for in vitro anticancer activity, identifying compounds with potent activity against lung, colon, breast, and melanoma cancer cell lines, as well as significant molecular docking scores (Madhusudhanrao & Manikala, 2020). Another study demonstrated the synthesis and in vivo anticancer and antiangiogenic effects of novel thioxothiazolidin-4-one derivatives against transplantable mouse tumors, indicating their potential in anticancer therapy (Chandrappa et al., 2010).
Structural and Computational Studies
Compounds with the thiazolidin-4-one moiety have also been subjects of structural and computational studies. For example, the crystal structure, Hirshfeld surface analysis, and computational studies of a thiazolidin-4-one derivative were conducted to understand its geometrical parameters and molecular interactions (Khelloul et al., 2016). These studies are crucial for drug design and development processes, as they provide insights into the structural requirements for biological activity.
Eigenschaften
IUPAC Name |
5-[(4-ethoxyphenyl)iminomethyl]-3-hexyl-4-hydroxy-1,3-thiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S2/c1-3-5-6-7-12-20-17(21)16(24-18(20)23)13-19-14-8-10-15(11-9-14)22-4-2/h8-11,13,21H,3-7,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKPVDVLWMPFPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(=C(SC1=S)C=NC2=CC=C(C=C2)OCC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(cyclopropylformamido)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2754970.png)
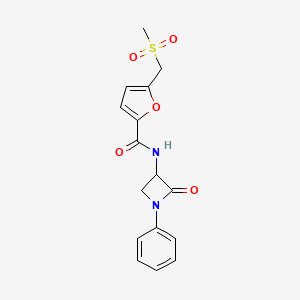
![Methyl 2-[[1-(2-fluoroethyl)-3-methylpyrazol-4-yl]amino]acetate](/img/structure/B2754974.png)
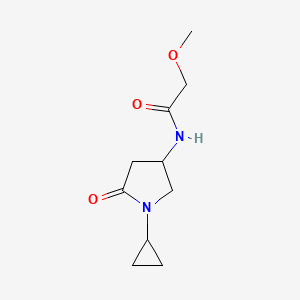
![7-butyl-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2754976.png)
![4-[(5E)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2754977.png)
![ethyl 2-{2-[(2-chlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2754980.png)
![1-[1-(2-Chlorobenzoyl)azetidin-3-yl]pyrrolidine](/img/structure/B2754981.png)
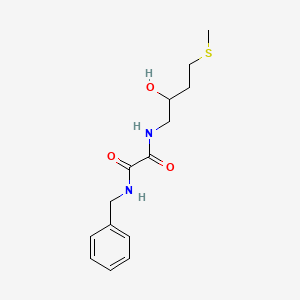
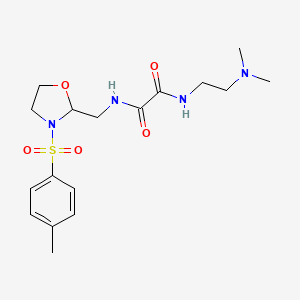
![Methyl 6-ethyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2754987.png)
![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorophenyl)acetamide](/img/structure/B2754991.png)
